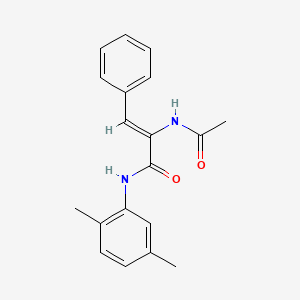

![molecular formula C13H16N2OS2 B4631925 N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide CAS No. 5349-88-2](/img/structure/B4631925.png)

N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide

Descripción general

Descripción

Benzothiazole acetamides, including N-[2-(butylthio)-1,3-benzothiazol-6-yl]acetamide, are of significant interest in the scientific community due to their diverse pharmacological properties and potential applications in various fields. These compounds have been synthesized and analyzed to understand their molecular structure, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

The synthesis of benzothiazole acetamide derivatives typically involves the reaction of benzothiazole with acetic acid or its derivatives. For example, a study on the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals highlighted the synthesis of these compounds by refluxing benzothiazoles with acetic acid, showcasing the characteristic assemblies based on the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Molecular Structure Analysis

The molecular structure of benzothiazole acetamide derivatives is characterized by planar structures and specific orientations. For instance, the study on 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide demonstrated the planar structure of the N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide moiety and detailed the geometric orientations contributing to the compound's stability (Bunev et al., 2013).

Chemical Reactions and Properties

Benzothiazole acetamides undergo various chemical reactions, including hydrogen bonding and interactions with other molecules. The study by Balijapalli et al. (2017) describes the formation of hydrogen bonds in N-(benzo[d]thiazol-2-yl)acetamide crystals, which are crucial for the assembly and stability of these compounds.

Physical Properties Analysis

The physical properties of benzothiazole acetamides, such as solubility, melting points, and crystal structures, are influenced by their molecular structure and the nature of substitutions on the benzothiazole ring. The crystallographic analysis provides insights into the arrangement and interactions within the crystals, as seen in the work by Bunev et al. (2013).

Chemical Properties Analysis

The chemical properties, including acidity constants (pKa) and reactivity, of benzothiazole acetamides are determined by their functional groups and molecular configuration. The determination of pKa values for N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide derivatives by Duran and Canbaz (2013) illustrates the influence of the molecular structure on the compounds' acidity (Duran & Canbaz, 2013).

Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

One significant area of research is the development of compounds targeting the PI3K/mTOR pathway, crucial in cancer biology. Studies have explored various 6,5-heterocycles, including benzothiazole analogs, to improve metabolic stability, showing potential as efficacious inhibitors of PI3Kα and mTOR in vitro and in vivo. These compounds are designed to overcome metabolic deacetylation, enhancing their stability and therapeutic efficacy (Stec et al., 2011).

Antitumor Activity

Another critical application is in the realm of antitumor activity. New N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity in vitro. These compounds, including those with different heterocyclic ring systems, showed considerable anticancer activity against various cancer cell lines, highlighting their potential as therapeutic agents against neoplastic diseases (Yurttaş et al., 2015).

Photovoltaic Efficiency and Ligand-Protein Interactions

Benzothiazolinone acetamide analogs have been investigated for their photochemical and thermochemical properties to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies include spectroscopic and quantum mechanical analyses, revealing good light harvesting efficiency and free energy of electron injection. Additionally, molecular docking studies with Cyclooxygenase 1 (COX1) indicate the potential for diverse applications beyond therapeutics, including materials science (Mary et al., 2020).

Propiedades

IUPAC Name |

N-(2-butylsulfanyl-1,3-benzothiazol-6-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2OS2/c1-3-4-7-17-13-15-11-6-5-10(14-9(2)16)8-12(11)18-13/h5-6,8H,3-4,7H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUXCPNKEWOFAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC1=NC2=C(S1)C=C(C=C2)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366120 | |

| Record name | N-[2-(Butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5349-88-2 | |

| Record name | N-[2-(Butylsulfanyl)-1,3-benzothiazol-6-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-acetylphenyl)-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B4631843.png)

![ethyl {2-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate](/img/structure/B4631856.png)

![butyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4631862.png)

![4-bromo-2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzenesulfonate](/img/structure/B4631873.png)

![methyl 4-({[1-(2-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4631875.png)

![1-[2-(1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)ethyl]-2-pyrrolidinone](/img/structure/B4631890.png)

![4-{[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoyl]amino}-N-(2-furylmethyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4631896.png)

![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4631902.png)

![N-isopropyl-2-methoxy-5-{[(1-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B4631910.png)

![4-chloro-3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4631911.png)

![5-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B4631919.png)

![3-[(3,5-dinitrobenzoyl)amino]-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4631943.png)